(S)-Pregabalin-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

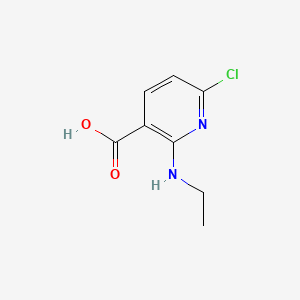

(S)-Pregabalin-d4 is a drug used in scientific research for the study of its mechanism of action, biochemical and physiological effects, and potential applications in the lab. It is an analogue of the drug pregabalin, and has been used in a variety of studies to explore the effects of pregabalin on the body.

Scientific Research Applications

Neuropharmacological Research

(S)-Pregabalin-d4: is used as a stable isotope-labelled version of (S)-Pregabalin , which is an active enantiomer of Pregabalin . It’s utilized in neuropharmacological studies to understand the drug’s interaction with the nervous system. Researchers use this compound to investigate its binding affinity, mechanism of action, and metabolic pathways in the treatment of neurological conditions such as epilepsy and neuropathic pain.

Analytical Reference Standard

In analytical chemistry, (S)-Pregabalin-d4 serves as a reference standard to calibrate instruments and validate analytical methods . This ensures the accuracy and consistency of measurements when determining the pharmacokinetic properties of Pregabalin in biological samples.

Anticonvulsant Studies

As an analogue of the neurotransmitter GABA, (S)-Pregabalin-d4 is instrumental in researching anticonvulsant therapies . It helps in the development of new treatments for seizures by providing a deeper understanding of how structural variations of the drug can influence its efficacy and safety profile.

Pain and Inflammation Research

The compound is also pivotal in pain and inflammation research, particularly in studying its anxiolytic and analgesic properties . It’s used to explore therapeutic approaches for conditions like peripheral neuropathic pain and fibromyalgia.

Drug Development and Testing

(S)-Pregabalin-d4: is employed in the drug development process as a tracer to monitor the absorption, distribution, metabolism, and excretion (ADME) of Pregabalin . This isotopically labelled compound helps in the identification of potential metabolites and in understanding the drug’s pharmacodynamics.

Neurochemical Research

In neurochemical research, (S)-Pregabalin-d4 is used to study the effects of Pregabalin on neurotransmitter release . It aids in examining the drug’s role in modulating synaptic transmission and its potential therapeutic effects on various neurochemical pathways.

Mechanism of Action

Target of Action

It’s important to note that the compound’s targets play a crucial role in its mechanism of action .

Mode of Action

The mode of action of (S)-Pregabalin-d4 involves its interaction with its targets, leading to various changes in the cellular environment

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics is the study of how an organism affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties significantly impact the bioavailability of a drug

Result of Action

These effects are a direct result of the compound’s interaction with its targets and its influence on biochemical pathways .

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Pregabalin-d4 involves the preparation of (S)-3-aminomethyl-5-methylhexanoic acid-d4, which is then converted to (S)-Pregabalin-d4 through a cyclization reaction.", "Starting Materials": [ "(S)-2-methylpentanoic acid-d4", "Ethyl chloroformate", "Ammonia", "Hydrogen gas", "Palladium on carbon catalyst", "Sodium hydroxide", "Acetic anhydride", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "1. (S)-2-methylpentanoic acid-d4 is reacted with ethyl chloroformate to form the corresponding ethyl ester.", "2. The ethyl ester is then treated with ammonia in the presence of hydrogen gas and a palladium on carbon catalyst to produce (S)-3-aminomethyl-5-methylhexanoic acid-d4.", "3. The (S)-3-aminomethyl-5-methylhexanoic acid-d4 is then cyclized with acetic anhydride and hydrochloric acid to form the intermediate (S)-3-acetamido-5-methylhexanoic acid-d4.", "4. The intermediate is then treated with sodium hydroxide and sodium bicarbonate to remove the acetyl group and form (S)-Pregabalin-d4.", "5. The final product is isolated by extraction with diethyl ether and purified by recrystallization from a mixture of methanol and water." ] } | |

CAS RN |

1276197-54-6 |

Product Name |

(S)-Pregabalin-d4 |

Molecular Formula |

C8H17NO2 |

Molecular Weight |

163.253 |

IUPAC Name |

(3S)-3-[amino(dideuterio)methyl]-2,2-dideuterio-5-methylhexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1/i4D2,5D2 |

InChI Key |

AYXYPKUFHZROOJ-LCCDPTQESA-N |

SMILES |

CC(C)CC(CC(=O)O)CN |

synonyms |

(3S)-3-(Aminomethyl)-5-methylhexanoic-d4 Acid; (S)-(+)-3-(Aminomethyl)-5-methylhexanoic-d4 Acid; (S)-3-(Ammoniomethyl)-5-methylhexanoate-d4; CI 1008-d4; Lyrica-d4; PD 144723-d4; Pregabalin-d4; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)